molecular formula C9H8ClNO B2842899 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one CAS No. 1256821-77-8

3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one

Cat. No.: B2842899
CAS No.: 1256821-77-8
M. Wt: 181.62
InChI Key: TZXOMPDQLSWHJJ-UHFFFAOYSA-N
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Description

3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary targets of 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Biochemical Pathways

Tetrahydroisoquinolines, in general, are known to exert diverse biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Its molecular weight is 181.62 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s stability can be affected by temperature, as suggested by its storage recommendation at 4°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one typically involves the chlorination of 6,7-dihydroisoquinolin-8(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydroisoquinolin-8(5H)-one: The parent compound without the chlorine substitution.

    3-bromo-6,7-dihydroisoquinolin-8(5H)-one: A similar compound with a bromine atom instead of chlorine.

    3-methyl-6,7-dihydroisoquinolin-8(5H)-one: A methyl-substituted derivative.

Uniqueness

3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can act as a leaving group in substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-isoquinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXOMPDQLSWHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-77-8
Record name 3-chloro-5,6,7,8-tetrahydroisoquinolin-8-one
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